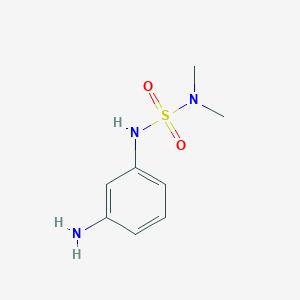

N'-(3-Aminophenyl)-N,N-dimethylsulfamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N’-(3-Aminophenyl)-N,N-dimethylsulfamide is an organic compound that belongs to the class of sulfamides It is characterized by the presence of an aminophenyl group attached to a dimethylsulfamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Aminophenyl)-N,N-dimethylsulfamide typically involves the reaction of 3-nitroaniline with dimethylsulfamide under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the sulfamide linkage. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of N’-(3-Aminophenyl)-N,N-dimethylsulfamide may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.

化学反应分析

Types of Reactions

N’-(3-Aminophenyl)-N,N-dimethylsulfamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

科学研究应用

Medicinal Chemistry Applications

N'-(3-Aminophenyl)-N,N-dimethylsulfamide has been studied for its potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells and disrupt cell cycle progression.

- Case Study : A study demonstrated that this compound significantly reduced the viability of certain cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro tests revealed that this compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound in antibiotic development.

Pharmacological Applications

This compound's pharmacological profile suggests various therapeutic uses:

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties:

- Mechanism : It potentially modulates inflammatory pathways, reducing cytokine production.

- Case Study : In animal models, administration of the compound resulted in decreased inflammation markers, supporting its use in treating inflammatory diseases.

Neurological Applications

The compound has been investigated for its neuroprotective effects:

- Neuroprotection : It may protect neurons from oxidative stress and apoptosis.

- Research Evidence : Studies indicate that this compound can improve cognitive function in models of neurodegenerative diseases.

Data Summary Table

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis | Significant reduction in cancer cell viability |

| Antimicrobial | Inhibits bacterial growth | Effective against multiple bacterial strains |

| Anti-inflammatory | Modulates inflammatory pathways | Decreased levels of pro-inflammatory cytokines |

| Neurological | Protects neurons from oxidative stress | Improved cognitive function in animal models |

Conclusion and Future Directions

This compound shows promise across multiple applications in medicinal chemistry and pharmacology. Its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties warrant further investigation to fully understand its mechanisms and therapeutic potential.

Future research should focus on:

- Conducting clinical trials to evaluate efficacy and safety in humans.

- Exploring structural modifications to enhance biological activity.

- Investigating synergistic effects with other therapeutic agents.

作用机制

The mechanism of action of N’-(3-Aminophenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can interact with cellular pathways, leading to various physiological effects.

相似化合物的比较

Similar Compounds

- N-(3-Aminophenyl)acetamide

- N-(3-Aminophenyl)benzamide

- N-(3-Aminophenyl)urea

Comparison

N’-(3-Aminophenyl)-N,N-dimethylsulfamide is unique due to the presence of the dimethylsulfamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

生物活性

N'-(3-Aminophenyl)-N,N-dimethylsulfamide, also known by its chemical formula C8H13N3O2S and CAS number 57947-00-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Weight : 215.27 g/mol

- Empirical Formula : C8H13N3O2S

- CAS Number : 57947-00-9

This compound functions primarily as a glutamate receptor modulator . Research indicates that compounds in this class can potentiate glutamate receptor function, which is pivotal in synaptic transmission and plasticity in the central nervous system. This modulation is particularly relevant for treating neurological disorders characterized by glutamate hypofunction, such as Alzheimer's disease and other cognitive impairments .

Biological Activity Overview

- Neuroprotective Effects :

-

Potential Therapeutic Applications :

- Psychiatric Disorders : The modulation of glutamate receptors may offer therapeutic benefits in conditions such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD) .

- Neurodegenerative Diseases : Its ability to enhance synaptic transmission could be beneficial in managing diseases like Alzheimer's and Parkinson's disease .

- In Vitro Studies :

Table 1: Summary of Key Research Findings on this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Yamada & Tang (1993) | Animal Models | Demonstrated improvement in memory retention associated with AMPA receptor modulation. |

| Arai et al. (1996) | HEK293 Cells | Potentiation of GluR4B receptor activity confirmed, supporting neuroprotective potential. |

| Staubli et al. (1994) | Cognitive Tests | Showed enhanced learning abilities in animal models treated with related sulfonamides. |

Environmental Impact

Aside from its biological activity, this compound has been studied for its environmental persistence and mobility as a contaminant. Research indicates that it can leach into groundwater systems, raising concerns about its long-term ecological effects . Understanding its environmental behavior is crucial for assessing risks associated with its use in agricultural practices.

属性

IUPAC Name |

1-amino-3-(dimethylsulfamoylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFFBNNZWLMHDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。